molecular formula C19H24N2O3S B2868501 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1234957-22-2

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2868501
CAS No.: 1234957-22-2
M. Wt: 360.47
InChI Key: LFDFJLSMTXYBEX-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule compound of significant interest in medicinal chemistry and oncology research. Its structure, which incorporates a naphthalene acetamide group linked to a methylsulfonyl piperidine moiety, suggests potential as a building block for developing targeted therapeutic agents. Researchers are particularly interested in its potential application in investigating cancer metastasis. The molecule's design shares conceptual similarities with advanced inhibitors targeting enzymes like lysyl oxidase (LOX), which is a validated mediator of tumor growth and metastatic spread . The methylsulfonyl group is a notable feature often explored in drug discovery for its potential to engage in key hydrogen-bonding interactions within enzyme active sites, a strategy evident in the development of potent LOX inhibitors . The naphthalene system, a hydrophobic aromatic group, is commonly utilized to enhance binding affinity to specific protein pockets, as demonstrated in other compound series where naphthalene-containing molecules showed improved inhibitory potency . This combination of features makes this compound a valuable chemical probe for researchers studying extracellular matrix remodeling and the mechanisms of cancer cell invasion. It is suited for in vitro biochemical assays and structure-activity relationship (SAR) studies aimed at optimizing lead compounds for anti-metastatic activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-25(23,24)21-11-9-15(10-12-21)14-20-19(22)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFJLSMTXYBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base.

    Attachment of the Naphthalene Moiety: The naphthalene group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine or naphthalene derivatives.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Substituent Variations

The methylsulfonyl group on the piperidine ring distinguishes this compound from analogs with alternative substituents. For instance:

  • 1-Ethylpiperidin-4-yl : Introduces bulkier alkyl chains, which may sterically hinder target binding.
  • 1-(2-Methoxyethyl)piperidin-4-yl : Adds an ether linkage, enhancing hydrophilicity and hydrogen-bonding capacity.

The methylsulfonyl group’s electron-withdrawing nature may stabilize the piperidine ring conformation, influencing binding affinity in enzyme-active sites .

Naphthalene Positional Isomerism

Replacing the naphthalen-1-yl group with naphthalen-2-yl (as in ) alters steric and electronic interactions. The 1-position’s peri-hydrogens create a more rigid structure, while the 2-position may allow better π-π stacking with planar aromatic residues in biological targets .

Functional Group Modifications

  • Hydroxyl/Nitro Substituents: Compounds like N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)acetamide () exhibit increased acidity (pKa ~8–10 for phenolic OH) and hydrogen-bond donor capacity, which could enhance target engagement but reduce metabolic stability .
  • Halogenation : Chloro or fluoro substituents (e.g., in ) increase lipophilicity and may improve blood-brain barrier penetration but pose risks of off-target halogen bonding .

Molecular Weight and Complexity

The target compound (estimated MW ~400–450 g/mol) is smaller than derivatives like Goxalapladib (MW 718.80 g/mol, ), which contains trifluoromethyl and biphenyl groups. Lower molecular weight may improve bioavailability but reduce binding specificity .

Data Table: Key Structural and Functional Comparisons

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound C20H24N2O3S ~372.5 1-(Methylsulfonyl)piperidin-4-yl, naphthalen-1-yl High polarity, potential CNS activity
N-((2-Hydroxynaphthalen-1-yl)...acetamide C20H18N2O4 350.37 2-Hydroxynaphthalen-1-yl, 4-nitrophenyl Strong H-bond donor, UV activity
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C22H28N2O2 352.5 Methoxy, phenylethyl-piperidine Moderate lipophilicity
Goxalapladib C40H39F5N4O3 718.80 Trifluoromethyl, biphenyl, naphthyridine Anti-atherosclerosis, high complexity

Research Findings and Implications

  • Solubility and Bioavailability : The methylsulfonyl group likely improves aqueous solubility over alkyl-substituted piperidines but may limit blood-brain barrier penetration compared to halogenated analogs .
  • Target Selectivity : Naphthalen-1-yl’s rigidity may favor selectivity for flat binding pockets (e.g., kinase ATP sites), whereas naphthalen-2-yl derivatives () might target deeper hydrophobic cavities .
  • Synthetic Accessibility : The compound’s structure is less synthetically demanding than polyhalogenated or macrocyclic derivatives (), enabling scalable production .

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: N-[(1-(methylsulfonyl)piperidin-4-yl)methyl]naphthalene-2-carboxamide
  • Molecular Formula: C18H22N2O3S
  • CAS Number: 1234985-29-5

The compound features a piperidine ring substituted with a methylsulfonyl group and a naphthamide moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and naphthamide moiety may modulate enzyme or receptor activity, leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes involved in metabolic pathways.
  • Receptors associated with neurological functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated that related piperidine derivatives showed:

  • Minimum Inhibitory Concentrations (MIC): Ranging from 15.625 μM to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μM)Target Bacteria
Compound A15.625Staphylococcus aureus
Compound B62.5Enterococcus faecalis
N-Acetyl Compound31.108Staphylococcus epidermidis

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs have shown promise in anticancer applications. For example, certain piperidine derivatives have demonstrated significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Efficacy of Piperidine Derivatives

Compound NameIC50 (μM)Cancer Cell Line
Compound C57.3Breast Cancer
Compound D45.0Lung Cancer

Study on Biofilm Inhibition

A recent investigation highlighted the biofilm inhibitory potential of related compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate-to-good antibiofilm activity, suggesting its utility in treating biofilm-associated infections .

Table 3: Biofilm Inhibition Metrics

BacteriaMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216124.432
Staphylococcus epidermidis31.10862.216

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